molecular formula C15H21N3O4S B7435519 1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one

1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one

Katalognummer B7435519
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: WWYGKUPDYNCZIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one is a chemical compound commonly known as MS-275. It is a synthetic organic molecule that belongs to the class of N-hydroxybenzamides. MS-275 is a potent and selective inhibitor of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. In recent years, MS-275 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Wirkmechanismus

MS-275 exerts its pharmacological effects by inhibiting 1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one, which are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting 1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one, MS-275 increases the acetylation of histone proteins, leading to the activation of gene expression. This results in the upregulation of genes involved in cell cycle regulation, apoptosis, differentiation, and immune response.
Biochemical and Physiological Effects:
MS-275 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells by upregulating the expression of p21, a protein that inhibits the progression of the cell cycle. MS-275 has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In animal models of neurodegenerative diseases, MS-275 has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid beta and tau proteins. Additionally, MS-275 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

MS-275 has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of 1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one, which makes it a useful tool for studying the role of 1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one in various biological processes. Another advantage is that it has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and inflammation, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that MS-275 has poor aqueous solubility, which can limit its bioavailability in vivo. Additionally, MS-275 has been shown to have off-target effects on non-HDAC enzymes, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of MS-275. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases, cardiovascular diseases, and metabolic disorders. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of MS-275. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of MS-275. Finally, clinical trials are needed to evaluate the safety and efficacy of MS-275 in humans for various diseases.

Synthesemethoden

The synthesis of MS-275 involves several steps, including the reaction of 4-aminobenzenesulfonamide with 4-chloro-3-nitrobenzoic acid to yield 4-(4-nitrobenzoic acid)aminobenzenesulfonamide. This intermediate is then reduced with iron powder and acetic acid to form 4-(4-aminobenzenesulfonamido)benzoic acid. The final step involves the reaction of 4-(4-aminobenzenesulfonamido)benzoic acid with 1-methyl-2-pyrrolidinone in the presence of triethylamine to produce MS-275.

Wissenschaftliche Forschungsanwendungen

MS-275 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-cancer activity by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. MS-275 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, MS-275 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Eigenschaften

IUPAC Name

1-methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-17-11-13(10-15(17)19)16-12-2-4-14(5-3-12)23(20,21)18-6-8-22-9-7-18/h2-5,13,16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYGKUPDYNCZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.